molecular formula C18H20N2O3S B2981386 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235706-08-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2981386
CAS RN: 1235706-08-7
M. Wt: 344.43
InChI Key: AVFYEWWUGSLAJR-AATRIKPKSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, also known as FPhC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FPhC belongs to the class of compounds known as piperidinyl-thiophenes, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Palladium-Catalyzed Alkenation of Thiophenes and Furans

This research discusses a palladium-catalyzed direct alkenation process involving thiophenes and furans, which could potentially include compounds like "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide." This process demonstrates the creation of mono-alkenylated products from various olefinic substrates, potentially leading to new synthetic pathways for similar compounds (Jinlong Zhao et al., 2009).

PET Imaging of Microglia

A study involving the use of a PET radiotracer specific for CSF1R, a microglia-specific marker, highlights the potential of compounds structurally related to "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" in the imaging of reactive microglia and neuroinflammation (A. Horti et al., 2019).

Transformations Under Camps Cyclization Conditions

Research focusing on the Camps cyclization of N-substituted furan-2-carboxamides and analogous compounds opens the door to synthesizing various quinolin-4(1H)-ones. Such transformations are relevant to the broader context of creating and manipulating compounds like "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" (S. S. Mochalov et al., 2016).

Reactions of αβ-Unsaturated Acid Chlorides with Enamines

In another study, the reaction of acryloyl chloride with enamines, including piperidin-1-yl propene, is explored. This research provides insights into the synthesis pathways that could potentially involve "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" (P. Hickmott & B. Hopkins, 1968).

Structural Analysis of Furan Carboxamide Compounds

A study specifically focusing on N-(2-Furylcarbonyl)piperidine-1-carbothioamide, which shares structural similarities with "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide," investigates the crystal structure and intermolecular interactions within these types of compounds (J. Duque et al., 2008).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFYEWWUGSLAJR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

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